Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate
Description
Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate is a halogenated aromatic ester characterized by a phenoxy group substituted with chlorine (4-position) and fluorine (2-position), linked to an ethyl butanoate moiety. The chlorine and fluorine substituents confer distinct electronic and steric properties, influencing reactivity and biological activity.
Properties
Molecular Formula |
C12H14ClFO3 |
|---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
ethyl 4-(4-chloro-2-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(13)8-10(11)14/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
ZKXBGAXUGICZLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate typically involves the reaction of 4-chloro-2-fluorophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxybutanoates.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets. The compound may exert its effects by modulating biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features, molecular properties, and substituent effects of Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate (Compound A) with three analogs from the literature:
*Calculated based on formula.
Key Observations :
- Electron-Withdrawing Effects : Compound A’s 4-Cl and 2-F substituents create a stronger electron-deficient aromatic ring compared to the fluorine-only analog . This enhances resistance to electrophilic substitution but may increase reactivity in nucleophilic or radical reactions.
- Polarity: The amino and methoxy groups in compound 4f introduce higher polarity and hydrogen-bonding capacity, contrasting with Compound A’s non-polar halogen substituents.
- Reactivity: The formyl group in Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate makes it more reactive toward nucleophiles (e.g., in condensation reactions) compared to Compound A.
Research Findings and Data
Physicochemical Properties
- Compound 4f : Reported as a yellow oil (85% yield), with IR peaks for N-H (3280 cm⁻¹), C=O (1715 cm⁻¹), and C-O (1240 cm⁻¹). HRMS confirmed molecular weight (344.1658 vs. calc. 344.1657).
- Ethyl 4-(2-fluoro-phenoxy)butanoate : Commercial specifications include ≥95% purity, stored at 2–8°C, indicating stability concerns common to esters.
Biological Activity
Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 260.69 g/mol. Its structure includes a chloro and a fluoro substituent on the phenoxy group, which enhances its reactivity and interaction with biological targets.
Biological Activity
The biological activity of this compound is primarily attributed to its halogen substituents, which modulate interactions with various enzymes and receptors. These interactions can influence biochemical pathways, potentially leading to therapeutic effects. Notably, compounds with similar structures have shown promising results in pharmacological studies.
The mechanism of action involves binding to specific molecular targets, which may include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The presence of halogen atoms increases the compound's binding affinity, enhancing its biological efficacy.
Research Findings
Recent studies have focused on the interactions of this compound with biological targets:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, leading to altered metabolic processes. For example, it has been shown to affect the activity of enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate | C12H14BrFO3 | Bromine substituent; potential for different biological activity |
| Ethyl 4-(2-bromo-5-fluoro-phenoxy)butanoate | C12H14BrF O3 | Different halogen pattern; varying reactivity |
| Ethyl 4-(4-chloro-phenoxy)butanoate | C11H13ClO3 | Lacks fluorine; may exhibit different chemical properties |
Study on Antimicrobial Activity
A study conducted on various phenoxybutanoate derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive bacteria. The study highlighted that the presence of halogens contributed to increased lipophilicity and improved membrane penetration, enhancing the compound's efficacy.
In Vitro Studies on Enzyme Interaction
In vitro assays were performed to evaluate the inhibitory effects of this compound on specific enzymes involved in inflammatory responses. Results indicated a dose-dependent inhibition pattern, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
